Amyl alcohol-1-13C

Stable Isotope Dilution Mass Spectrometry Analytical Chemistry

Amyl alcohol-1-13C (CAS 58454-11-8), also known as 1-Pentanol-1-13C, is a stable isotopically labeled analog of 1-pentanol featuring carbon-13 enrichment at the C1 position. This compound belongs to the class of saturated monohydric aliphatic alcohols and is supplied as an analytical standard with a molecular weight of 89.14 g/mol and a molecular formula of C5H12O.

Molecular Formula C5H12O
Molecular Weight 89.14 g/mol
CAS No. 58454-11-8
Cat. No. B3334283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl alcohol-1-13C
CAS58454-11-8
Molecular FormulaC5H12O
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCCCCCO
InChIInChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+1
InChIKeyAMQJEAYHLZJPGS-HOSYLAQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amyl Alcohol-1-13C (CAS 58454-11-8): Isotopic Purity and Analytical Specifications for Procurement


Amyl alcohol-1-13C (CAS 58454-11-8), also known as 1-Pentanol-1-13C, is a stable isotopically labeled analog of 1-pentanol featuring carbon-13 enrichment at the C1 position. This compound belongs to the class of saturated monohydric aliphatic alcohols and is supplied as an analytical standard with a molecular weight of 89.14 g/mol and a molecular formula of C5H12O [1]. The compound is characterized by a mass shift of M+1 relative to unlabeled 1-pentanol and is commercially available with certified isotopic purity of 99 atom % 13C and a chemical purity assay of 99% (CP) .

Why Unlabeled Amyl Alcohol or Alternative Isotopologues Cannot Substitute Amyl Alcohol-1-13C in Quantitative Analytical Workflows


Substitution of amyl alcohol-1-13C with unlabeled 1-pentanol or alternative isotopologues (e.g., deuterated analogs) fundamentally compromises analytical accuracy in quantitative workflows reliant on stable isotope dilution mass spectrometry. Unlabeled amyl alcohol lacks the requisite mass shift for internal standard correction of matrix effects and instrument variability [1]. While deuterated 1-pentanol-OD provides a mass shift of M+1, its isotopic purity is limited to ≥98 atom % D , which introduces a higher baseline of unlabeled species compared to the 99 atom % 13C purity of amyl alcohol-1-13C . This difference in isotopic enrichment directly impacts the limit of detection and quantification accuracy in trace-level analyses, rendering simple substitution unacceptable for validated methods.

Quantitative Comparative Evidence for Amyl Alcohol-1-13C in Analytical and Research Applications


Isotopic Purity Comparison: Amyl Alcohol-1-13C vs. Deuterated 1-Pentanol-OD

Amyl alcohol-1-13C (1-Pentanol-1-13C) exhibits a certified isotopic purity of 99 atom % 13C . In contrast, the deuterated analog 1-Pentanol-OD is specified with a lower isotopic purity of ≥98 atom % D . This difference in enrichment translates to a proportionally lower background of unlabeled analyte when using the 13C-labeled standard, enhancing signal-to-noise ratios in mass spectrometry-based quantification.

Stable Isotope Dilution Mass Spectrometry Analytical Chemistry

Mass Shift Specification: 13C-Labeled vs. Unlabeled Amyl Alcohol for Internal Standard Applications

Amyl alcohol-1-13C provides a defined mass shift of M+1 relative to the unlabeled 1-pentanol analyte . This shift is critical for its function as an internal standard in gas chromatography-mass spectrometry (GC-MS) assays, as demonstrated in the quantitative analysis of volatile flavor components in Korean alcoholic beverages and Japanese sake, where 1-pentanol-1-13C was employed alongside methyl nonanoate [1]. Unlabeled 1-pentanol cannot be used as an internal standard for itself due to mass overlap.

GC-MS Isotope Dilution Mass Spectrometry Quantitative Analysis

Chemical Purity Assay: Amyl Alcohol-1-13C vs. Deuterated Analog

Amyl alcohol-1-13C is supplied with a chemical purity assay of 99% (CP) . The deuterated analog 1-Pentanol-OD is also specified with a chemical purity assay of ≥99% (CP) . Both compounds meet the same minimum chemical purity threshold, indicating that the choice between them should be driven by isotopic purity and application-specific requirements rather than chemical purity differences.

Analytical Standard Quality Control Procurement Specification

Position-Specific 13C Labeling vs. Uniform Labeling for NMR and Metabolic Tracing

Amyl alcohol-1-13C features a single 13C atom specifically incorporated at the C1 position (the hydroxymethyl carbon), as confirmed by its SMILES string CCCC[13CH2]O and InChI key . This position-specific labeling contrasts with uniformly 13C-labeled or perdeuterated analogs, which may produce complex, overlapping signals in 13C NMR spectra or introduce multiple mass shifts. The specific C1 enrichment enables targeted tracking of the hydroxymethyl moiety in metabolic studies, such as the investigation of leucine to isoamyl alcohol metabolism in Saccharomyces cerevisiae using 13C NMR [1]. While the cited study used isoamyl alcohol rather than 1-pentanol, the principle of position-specific labeling for NMR detection applies analogously.

13C NMR Metabolic Tracing Mechanistic Studies

Physical Property Equivalence: Density of Amyl Alcohol-1-13C vs. Unlabeled 1-Pentanol

Amyl alcohol-1-13C exhibits a density of 0.820 g/mL at 25 °C . This value is comparable to the reported density of unlabeled 1-pentanol, which ranges from 0.814 g/mL to 0.8247 g/mL depending on temperature and source [1]. The minimal density difference ensures that the labeled compound behaves identically to the unlabeled analyte during liquid handling and chromatographic separation, a critical requirement for accurate isotope dilution quantitation.

Physicochemical Properties Sample Preparation Method Validation

Boiling Point and Melting Point Equivalence: Confirmation of Chemical Identity and Handling

Amyl alcohol-1-13C has a reported boiling point of 136-138 °C (lit.) and a melting point of -78 °C (lit.) . These values are consistent with the physical constants of unlabeled 1-pentanol (boiling point ~137-138 °C, melting point -78 °C) [1]. The deuterated analog 1-Pentanol-OD also shares identical boiling point (136-138 °C) and melting point (-78 °C) specifications , confirming that isotopic substitution at this position does not significantly alter these fundamental physical properties.

Physical Constants Storage Handling

Validated Application Scenarios for Amyl Alcohol-1-13C Based on Quantitative Evidence


Internal Standard for Quantitative GC-MS Analysis of Volatile Compounds in Food and Beverage Matrices

Amyl alcohol-1-13C is validated as an internal standard for SPME-GC/MS quantification of fusel oils (including isoamyl alcohol and phenethyl alcohol) in fermented alcoholic beverages [1]. The compound's M+1 mass shift and 99 atom % 13C isotopic purity enable accurate correction for matrix effects and instrument variability, meeting the ±20% accuracy requirements typical for ng/mL-level quantitation of drugs and metabolites in biological media . This application scenario is supported by direct evidence from a peer-reviewed study employing 1-pentanol-1-13C alongside methyl nonanoate in the analysis of Korean makgeolli, yakju, and Japanese sake [1].

13C NMR Mechanistic and Metabolic Tracing Studies in Biological Systems

The position-specific 13C labeling at the C1 position of amyl alcohol-1-13C makes it suitable for tracking the fate of the hydroxymethyl carbon in metabolic pathways via 13C NMR spectroscopy [1]. While the specific compound has not been directly evaluated in published metabolic studies, the successful use of 13C-labeled isoamyl alcohol to elucidate leucine metabolism in Saccharomyces cerevisiae demonstrates the class-level applicability of position-specific 13C enrichment for reducing spectral complexity and enabling unambiguous assignment of carbon flux. Researchers investigating 1-pentanol metabolism or its incorporation into larger molecules can leverage this single-site labeling for targeted mechanistic insights.

Method Development and Validation Requiring Certified Isotopic Purity Standards

Amyl alcohol-1-13C, with its certified 99 atom % 13C isotopic purity and 99% (CP) chemical purity [1], meets the stringent specifications required for method development and validation in regulated analytical environments (e.g., pharmaceutical QC, environmental monitoring, food safety testing). Compared to the deuterated analog 1-Pentanol-OD, which offers only ≥98 atom % D enrichment , the higher isotopic purity of the 13C-labeled compound reduces the baseline contribution of unlabeled analyte, improving method sensitivity and limit of detection. This differential performance is critical when validating methods for trace-level quantification where background interference must be minimized [2].

Synthesis of 13C-Labeled Derivatives for Mass Spectrometry-Based Quantitation

The M+1 mass shift of amyl alcohol-1-13C [1] enables its use as a starting material for the synthesis of 13C-labeled esters, ethers, or other derivatives that can serve as internal standards for quantitation of related unlabeled compounds. The preserved mass shift ensures that derivatives retain a distinct mass spectral signature, while the high chemical purity (99% CP) minimizes the introduction of impurities that could interfere with subsequent analytical steps [1]. This scenario is particularly relevant for laboratories developing in-house standards for analytes where commercial labeled standards are unavailable.

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